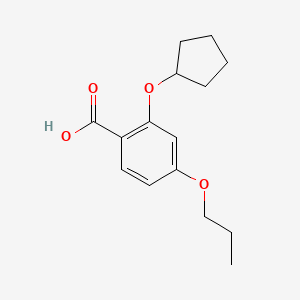

2-(Cyclopentyloxy)-4-propoxybenzoic acid

Overview

Description

2-(Cyclopentyloxy)-4-propoxybenzoic acid is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Cyclopentyloxy)-4-propoxybenzoic acid (CAS No. 1154275-43-0) is a chemical compound that belongs to the class of benzoic acid derivatives. Its unique structure, characterized by the presence of cyclopentyloxy and propoxy groups, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H20O4

- Molecular Weight : 264.32 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in organic solvents such as ethanol and chloroform

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The following mechanisms have been proposed:

- Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in inflammation and pain signaling .

- Interaction with G-Protein Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, affecting downstream signaling pathways such as cAMP production and MAPK activation .

Anti-inflammatory Activity

Studies indicate that derivatives of benzoic acid exhibit anti-inflammatory properties by inhibiting COX enzymes. This inhibition reduces the production of pro-inflammatory prostaglandins, which can alleviate conditions such as arthritis and other inflammatory diseases .

Cytotoxic Effects

Preliminary research suggests that this compound may possess cytotoxic effects against various cancer cell lines. This is likely due to its ability to induce apoptosis or inhibit cell proliferation through interference with key signaling pathways involved in tumor growth .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in several cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction, as evidenced by increased caspase activity.

- Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound led to a marked reduction in swelling and pain behavior compared to control groups, indicating its potential therapeutic application in inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with similar benzoic acid derivatives is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methoxybenzoic Acid | Methoxy group instead of cyclopentyloxy | Moderate anti-inflammatory effects |

| 2-Ethoxybenzoic Acid | Ethoxy group instead of cyclopentyloxy | Lower cytotoxicity compared to cyclopentyloxy derivative |

| This compound | Unique cyclopentyloxy and propoxy groups | Enhanced cytotoxicity and anti-inflammatory properties |

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, similar compounds are known to undergo hepatic metabolism, often conjugated with glucuronic acid or sulfate for excretion. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its therapeutic potential.

Properties

IUPAC Name |

2-cyclopentyloxy-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-9-18-12-7-8-13(15(16)17)14(10-12)19-11-5-3-4-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBRKEXUZLREMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.